Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate
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Overview
Description
Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is known for its unique structure, which includes a hydroxy group, a methoxy group, and a methyl group attached to a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate can be achieved through several methods. One common approach involves the reaction of methyl carbamate with an appropriate alcohol under acidic or basic conditions. The reaction typically requires a catalyst, such as a metal salt or an organic base, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group will regenerate the hydroxy group.
Scientific Research Applications
Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with carbamate functionalities.
Mechanism of Action
The mechanism by which Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical pathways. The carbamate linkage is also essential for its stability and reactivity in biological systems .
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate with a similar structure but lacking the hydroxy and methoxy groups.
Ethyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate: Similar to the target compound but with an ethyl group instead of a methyl group.
Propyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate: Similar structure with a propyl group instead of a methyl group.
Uniqueness: Methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl N-(2-hydroxy-4-methoxy-2-methylbutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(11,4-5-12-2)6-9-7(10)13-3/h11H,4-6H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFHAOPYRADOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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